Citrinamide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citrinamide B is a natural product found in Penicillium with data available.
Scientific Research Applications
Potentiation of Antifungal Activity
Citrinamide B, along with its counterpart Citrinamide A, has been identified as a compound that can significantly enhance the effectiveness of the antifungal agent miconazole. This enhancement is particularly notable in the treatment of Candida albicans infections. The discovery of these compounds was made by isolating them from the culture broth of a Penicillium species (Fukuda, Hasegawa, Sakabe, Tomoda, & Ōmura, 2008).
Citrinin Analysis
This compound has been instrumental in the development of a molecularly imprinted electrochemical surface for the analysis of citrinin, a mycotoxin. This innovation uses palladium nanoparticles and graphene quantum dots for the sensitive detection of citrinin in various substances (Akyıldırım, Kardaş, Beytur, Yüksek, Atar, & Yola, 2017).
Stereochemical Studies
The absolute stereochemistry of Citrinadin B, a compound related to this compound, has been extensively studied. These investigations are crucial for understanding the molecular structure and potential biological activities of these compounds (Mugishima, Tsuda, Kasai, Ishiyama, Fukushi, Kawabata, Watanabe, Akao, & Kobayashi, 2005).
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition
Research on Citrinal B, a derivative of this compound, demonstrated significant inhibition of 11β-hydroxysteroid dehydrogenase type 1, an enzyme important in metabolic processes. This finding suggests potential applications in the treatment of metabolic disorders (Cao, Gao, Chen, Sun, Wang, Li, & Zhang, 2017).
Enantioselective Total Synthesis
Efforts have been made in the enantioselective synthesis of Citrinadin B, showcasing the potential for laboratory synthesis of complex natural products for research and therapeutic uses (Kong, Enquist, McCallum, Smith, Matsumaru, Menhaji-Klotz, & Wood, 2013).
Properties
Molecular Formula |
C25H35N3O8 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-acetamido-5-[[3-[2-(2,2-dimethylbut-3-enoylamino)phenyl]-3-oxopropyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C25H35N3O8/c1-5-25(3,4)24(35)28-19-9-7-6-8-18(19)21(32)12-13-26-22(33)11-10-20(27-16(2)30)23(34)36-15-17(31)14-29/h5-9,17,20,29,31H,1,10-15H2,2-4H3,(H,26,33)(H,27,30)(H,28,35) |
InChI Key |
OWDHSJUQOMMLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)OCC(CO)O |
Synonyms |
citrinamide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.